Product packaging for Atraton(Cat. No.:CAS No. 1610-17-9)

Atraton

Cat. No.: B1666117
CAS No.: 1610-17-9
M. Wt: 211.26 g/mol
InChI Key: PXWUKZGIHQRDHL-UHFFFAOYSA-N
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Description

Atraton is a triazine herbicide intended to control weeds in a variety of crops. Triazines herbicides act by inhibiting photosynthesis in all organisms with oxygen-evolving photosystems.>This compound is a diamino-1,3,5-triazine that is N-ethyl-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine substituted by a methoxy group at position 6. It is an agrochemical used as a herbicide. It has a role as an environmental contaminant, a xenobiotic, an agrochemical and a herbicide. It is a diamino-1,3,5-triazine and a methoxy-1,3,5-triazine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N5O B1666117 Atraton CAS No. 1610-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-ethyl-6-methoxy-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWUKZGIHQRDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037493
Record name Atraton
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610-17-9
Record name Atraton
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URL https://commonchemistry.cas.org/detail?cas_rn=1610-17-9
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Record name Atraton [ISO]
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Record name Atraton
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Record name Atraton
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Record name Atraton
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Record name ATRATON
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Contextual Background of Atraton Research

Historical Perspectives on Atraton's Usage and Regulatory Status

This compound, chemically identified as a diamino-1,3,5-triazine, is an agrochemical primarily utilized as a herbicide nih.gov. It was introduced in 1958 herts.ac.uk. Historically, this compound was employed for vegetation clearance in non-agricultural sectors, including along roads, railways, and rights-of-way, and also found application in sugarcane cultivation herts.ac.uk.

Despite its past usage, this compound is currently considered an obsolete herbicide herts.ac.uk. Its regulatory status reflects this, as it is "Not approved" under the GB COPR regulatory status and EC Regulation 1107/2009 herts.ac.uk. While its use has largely ceased in many regions, it may still be available in some countries herts.ac.uk.

Significance of this compound as an Environmental Contaminant

This compound is recognized as an environmental contaminant nih.govcymitquimica.com. Like other herbicides, it has raised environmental concerns due to its potential for persistence in soil and its possible effects on non-target species cymitquimica.com. This compound exhibits moderate solubility in water and its persistence in soil systems can vary depending on prevailing conditions herts.ac.uk. The environmental significance of such compounds stems from their capacity to enter and persist within ecosystems, potentially impacting various organisms beyond their intended targets herts.ac.ukcymitquimica.com.

Broader Triazine Herbicide Research Context and Relevance to this compound Studies

This compound belongs to the triazine class of herbicides, characterized by a six-membered ring containing three nitrogen atoms herts.ac.ukcymitquimica.com. These compounds typically function by inhibiting photosynthesis in target plants, leading to their eventual demise cymitquimica.comnih.gov.

The study of this compound is often integrated into the broader research landscape of triazine herbicides, such as atrazine (B1667683), which is one of the most extensively used pesticides globally gnest.orgresearchgate.netmdpi.comuttyler.edu. Research on triazines frequently investigates their environmental persistence, their detection in water sources like groundwater and surface water, and their toxicological profiles nih.govmdpi.comepa.gov. For instance, atrazine's widespread use and long half-life have led to its frequent detection in aquatic systems nih.govgnest.orgresearchgate.netepa.gov. This compound itself has been included in assessments alongside other triazines to evaluate acute toxicity, highlighting the relevance of generalized triazine research to understanding this compound's environmental behavior and potential impact mdpi.com. Findings and methodologies developed for other triazine compounds often provide crucial context and inform studies specifically focused on this compound.

This compound Key Properties

PropertyValue
Molecular FormulaC₉H₁₇N₅O
Molecular Weight211.26 g/mol nih.gov
PubChem CID15359 nih.gov
CAS Registry Number1610-17-9 wikidata.org
Introduction Year1958 herts.ac.uk

Environmental Dynamics and Fate of Atraton

Environmental Persistence and Degradation Pathways

The persistence of Atraton in the environment is governed by a combination of abiotic and biotic processes that lead to its transformation and eventual degradation.

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation pathways, primarily photolysis and hydrolysis, contribute to the breakdown of this compound in environmental compartments.

This compound undergoes photodegradation when exposed to ultraviolet (UV) radiation, particularly at a wavelength of 254 nm. nih.gov This process leads to the formation of 2-hydroxyatrazine as a primary photoproduct. nih.gov However, studies indicate that this compound exhibits a lower ease of photodegradation compared to other related triazines such as Atrazine (B1667683), Ametryn (B1665967), and 2-hydroxyatrazine. nih.gov The quantum yield for this compound's photodegradation has been estimated to be less than 0.002 (Φ < 0.002), suggesting that it is not readily degradable under the specific experimental conditions used for quantum yield measurements. mdpi.com The proposed main photoreaction mechanism involves an addition-elimination process. nih.gov

Table 1: Comparative Photoreactivity of Triazine Herbicides (254 nm irradiation) nih.govmdpi.com

CompoundPhotoreactivity (Relative Ease)Quantum Yield (Φ)Primary Photoproduct
AtrazineHigh0.048–0.0622-hydroxyatrazine
AmetrynModerate0.0432-hydroxyatrazine
2-hydroxyatrazineLowNot specifiedNot specified
This compoundLowest< 0.0022-hydroxyatrazine

While direct, detailed kinetic data specifically for this compound's hydrolytic stability is limited in current research, insights can be drawn from studies on structurally similar triazine herbicides, particularly Atrazine. This compound is a methoxytriazine herbicide, sharing the core triazine ring structure with Atrazine. herts.ac.uk Atrazine is known to be chemically stable with a relatively long half-life in water, ranging from 30 to 100 days, and exhibits resistance to abiotic hydrolysis. doctorlib.orgunesp.br Hydrolytic degradation generally involves the cleavage of chemical bonds, and for triazines, this often pertains to the substituents on the triazine ring. Factors such as pH and temperature are known to influence the rate of hydrolytic degradation for various compounds. mdpi.comnih.gov Given the structural similarities, this compound is also expected to possess a degree of hydrolytic stability in aqueous environments, although specific kinetic parameters for its hydrolysis require further dedicated investigation.

Photolytic Transformation Studies

Biotic Degradation Processes

Biotic degradation, primarily driven by microbial activity, plays a significant role in the environmental fate of this compound.

This compound is recognized as a degradation product of Atrazine, a widely studied triazine herbicide. unesp.brnih.gov Microbial degradation is a principal pathway for the catabolism of Atrazine and related compounds in the environment. repec.org Various bacterial strains have demonstrated the capacity to rapidly degrade Atrazine, leading to its transformation and, in some cases, complete mineralization. For instance, bacterial strains belonging to genera such as Solibacillus, Bacillus, and Arthrobacter have been shown to effectively degrade Atrazine. tandfonline.com Research indicates that Arthrobacter sp. strain GZK-1 can mineralize Atrazine, converting it to carbon dioxide (CO2) and ammonia (B1221849) (NH3). researchgate.net The microbial degradation pathways typically involve a series of reactions including dechlorination, dealkylation, hydroxylation, and ring cleavage of the triazine structure. tandfonline.compjoes.com Since this compound is a metabolite of Atrazine, it is subject to further microbial transformation through these general mechanisms.

Table 2: Examples of Atrazine Degradation by Bacterial Strains tandfonline.comresearchgate.net

Bacterial StrainSubstrateDegradation Efficiency / MineralizationKey Degradation Products / Pathways
Solibacillus sp. D2Atrazine100% within 12-24 hours (initial conc. 10-100 mg/L) tandfonline.comDechlorination, hydroxylation, hydrodealkylation, methylation, dealkylation, elimination, hydrolysis to cyanuric acid tandfonline.com
Arthrobacter sp. GZK-1AtrazineUp to 88% mineralization to 14CO2 within 14 days researchgate.netCyanuric acid, N-dealkylated metabolites, hydroxylated metabolites researchgate.net
Arthrobacter sp. FM326AtrazineRapid decrease in levels, eventually to 2.5% at 48 hoursDechlorination hydrolysis to hydroxyatrazine, then removal of ethyl and isopropyl to form cyanuric acid, followed by ring opening to NH3 and CO2

Enzymes produced by microorganisms are critical catalysts in the biotransformation of triazine herbicides within environmental matrices. For Atrazine, several key enzymes have been identified that facilitate its degradation. These include atrazine chlorohydrolase (AtzA), which catalyzes the hydrolytic dechlorination of Atrazine, and hydroxyatrazine N-ethylaminohydrolase (AtzB) and N-isopropylammelide isopropylaminohydrolase (AtzC), which are involved in the dealkylation steps leading to cyanuric acid. nih.govtandfonline.com Another enzyme, TrzN, can also hydrolyze a range of leaving groups from triazines, including methoxy (B1213986) groups. nih.gov Given that this compound is a methoxy-substituted triazine and a known metabolite of Atrazine, it is plausible that similar enzymatic systems or enzymes with broad substrate specificities could be involved in its further biotransformation in soil and water environments. While direct enzymatic studies specifically detailing this compound's biotransformation are not extensively documented, the established enzymatic pathways for related triazines provide a framework for understanding its potential biotic fate.

Microbial Metabolism and Mineralization Research

Environmental Mobility and Transport Phenomena

Inter-Compartmental Transfer Mechanisms

The movement of this compound between environmental compartments such as soil, water, and air, as well as between water and sediment, is governed by processes including partitioning, leaching, and degradation.

Soil-Water Partitioning and Leachingthis compound is moderately soluble in water and may persist in soil systems, with its persistence being dependent on specific soil conditionsepa.wa.gov.auherts.ac.uk. The partitioning of organic chemicals between soil and water is often described by the octanol-water partition coefficient (Kow or Log P) and the organic carbon-water (B12546825) partition coefficient (Koc)epa.govchemsafetypro.com. This compound has a calculated octanol-water partition coefficient (Log P) of 2.69, corresponding to a P value of 4.90 x 10^2herts.ac.uk. This Log P value indicates moderate hydrophobicity, influencing its distribution between organic matter in soil and the aqueous phase.
PropertyValueUnitSource
Log P (Octanol-Water Partition Coefficient)2.69- herts.ac.uk
P (Octanol-Water Partition Coefficient)4.90 x 102- herts.ac.uk

While specific Koc values for this compound are not consistently reported across all available data, the soil's organic matter content is a primary factor influencing the adsorption of nonionic hydrophobic organic chemicals like triazines chemsafetypro.comca.gov. This compound exhibits a strong adsorption capacity in clay soil particles guidechem.com. The tendency of a compound to be adsorbed is inversely related to its tendency to be leached ca.gov.

The leaching potential of this compound to groundwater is a concern, particularly for triazine herbicides which are known to be mobile in soil and can leach into groundwater, especially in areas with low soil adsorption capacity and water-holding capacity frontiersin.org. This compound is described as a long-acting pre-emergent herbicide with a half-life of 35 to 50 days in the soil guidechem.com. For triazines, photodegradation and volatilization are generally considered to be of little significance under most field conditions, making leaching a more prominent pathway for groundwater contamination frontiersin.orgmdpi.com.

Photodegradation in Waterthis compound undergoes photodegradation in aqueous solutions when exposed to ultraviolet (UV) lightresearchgate.netuc.pt. Research has shown that the presence of a photosensitizer, such as acetone (B3395972), can significantly enhance the degradation rate of this compound, increasing it by 3- to 11-foldresearchgate.net. Studies using 254 nm UV light demonstrated that the direct photodegradation of this compound follows first-order kineticsuc.pt.
ProcessConditionsRate Constant (k)Main Photoproduct(s)Source
Direct PhotodegradationAqueous solution, 254 nm UV light(2.2 ± 0.5) x 10-3 s-14-ethylamino-6-isopropylamino-1,3,5-triazine
Sensitized PhotodegradationAqueous solution, sunlight, acetone photosensitizer3- to 11-fold increase in degradationDeethylated s-triazines, 6-acetamido-s-triazines researchgate.net

The primary photodegradation products identified include deethylated s-triazines and 6-acetamido-s-triazines researchgate.net. Further irradiation can lead to the decomposition of these deethylated s-triazines researchgate.net. An addition-elimination mechanism has been proposed for the photodegradation of this compound and related triazines, which typically leads to the formation of 2-hydroxy derivatives and dealkylation products on the amine side-chains .

Advanced Analytical Methodologies for Atraton Detection and Quantification

Electrophoretic Separation Methods

Microchip Electrophoresis Approaches

Microchip electrophoresis (MCE), a miniaturized form of capillary electrophoresis (CE), offers significant advantages for the analysis of chemical compounds like atraton. These benefits include reduced sample consumption, rapid analysis times, simplified operation, enhanced resolution, and increased throughput. nih.gov MCE platforms can be integrated with electrically driven particle manipulation techniques, enabling the detection of various analytes, including biomarkers. rsc.org

Detection in microfluidic electrophoresis systems can be achieved through various modes, such as laser-induced fluorescence (LIF), ultraviolet (UV) absorption, and mass spectrometry (MS). rsc.org For triazine herbicides, which include this compound, microfluidic chips utilizing CE coupled with pulsed amperometric detection (CE-PAD) have been successfully fabricated. While specific studies on this compound using MCE are limited in direct literature, the demonstrated efficacy of CE-PAD for other triazines like simazine, atrazine (B1667683), and ametryn (B1665967) suggests its potential applicability for this compound analysis. researchgate.net These systems have shown the ability to achieve rapid separation and detection of triazines within very short timeframes. researchgate.net

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is crucial for the accurate determination of this compound in complex matrices, particularly agricultural products. Various extraction techniques are employed to isolate and concentrate this compound from the sample matrix, minimizing interference and enhancing analytical sensitivity.

The efficiency of this compound extraction can vary significantly depending on the matrix composition. For triazine herbicides, including this compound, ultrasonic extraction using a 2:1 acetone (B3395972):n-hexane mixture has been effectively applied to spiked agricultural soil samples, particularly those with low organic matter content (< 5%). researchgate.net In the context of acidic pesticides in agricultural products, acetonitrile (B52724) has been utilized as an extraction solvent, with the addition of citrate (B86180) buffer to improve the partitioning of analytes into the acetonitrile phase. nih.gov For dried agricultural products like soybeans, the addition of distilled water and subsequent hydration prior to extraction has been shown to enhance extraction efficiency. nih.gov

Solid-phase extraction (SPE) is a frequently preferred method for the preconcentration and separation of this compound before analysis by techniques such as high-performance liquid chromatography (HPLC). informahealthcare.com However, the presence of certain matrix components, such as mercury(II), can negatively impact the SPE efficiency of this compound from C18 cartridges, leading to decreased recovery and precision. In such cases, alternative elution solvents like acidified methanol (B129727) may be more effective than acetonitrile due to their stronger interaction with triazines adsorbed on mercury-loaded sorbents.

Among these, SPME is particularly notable as it integrates sampling, extraction, preconcentration, and desorption into a single step. This integration facilitates automation, miniaturization, high-throughput processing, and direct online coupling with analytical instruments. mdpi.com For instance, molecularly imprinted polymer (MIP)-based SPME fibers have been developed for the selective extraction and analysis of triazine herbicides, demonstrating high extraction efficiency and low detection limits in complex matrices like water, onion, and rice. nih.gov This technology holds promise for selective this compound extraction.

Ultrasonic-assisted matrix solid-phase dispersion (UA-MSPD) represents an enhanced methodology for the determination of pesticides, including triazines like this compound, in fruit samples. researchgate.net This technique involves dispersing the sample matrix with a sorbent and then applying ultrasonic energy to facilitate extraction. Studies have shown that UA-MSPD, using reversed-phase octasilyl-derivatized silica (B1680970) (C8) as a dispersant and ethyl acetate (B1210297) as the extraction solvent, significantly improves the speed and efficiency of the matrix solid-phase dispersion process. researchgate.net

The application of sonication, either through an ultrasonic bath or a sonoreactor, has been demonstrated to yield improved results. For example, a 1-minute sonication with a sonoreactor at 50% amplitude provided favorable outcomes with reproducibilities below 15% for various pesticides. researchgate.net UA-MSPD has been successfully applied for the analysis of multi-class organic contaminants, including emerging contaminants in vegetables, highlighting its versatility and effectiveness in complex food matrices. mdpi.com

Aqueous two-phase systems (ATPS) offer an alternative liquid-liquid extraction approach that utilizes two immiscible aqueous phases, typically formed by mixing two water-soluble polymers or a polymer and a salt. nih.govresearchgate.netsapub.orgwikipedia.org ATPS methods are advantageous due to their high recovery yields, ease of scalability, economic viability, and environmental friendliness. researchgate.netwikipedia.org

For the separation and enrichment of triazine herbicides, including this compound, in milk samples, an acetonitrile-K₂HPO₄ ATPS has been developed. In this system, acetonitrile serves to extract the analytes and precipitate milk proteins, with the triazines partitioning into the upper aqueous phase. nih.gov Key parameters influencing extraction efficiency in ATPS include the volume of acetonitrile, the type and quantity of salts used, the pH of the sample, and the extraction time. nih.gov Research findings indicate that this method can achieve recoveries for triazines in milk samples ranging from 86.3% to 120.6%, with relative standard deviations typically below 7.9%. nih.gov

Ultrasonic-Assisted Matrix Solid-Phase Dispersion (UA-MSPD) Applications

Methodological Validation and Performance Assessment

Methodological validation is a critical step in analytical chemistry, ensuring that a developed method is fit for its intended purpose and produces consistent, reliable, and accurate data. eurl-pesticides.euwjarr.com This process is often a requirement for accreditation bodies and involves a comprehensive assessment of several performance parameters. eurl-pesticides.eu

Key parameters evaluated during validation include:

Sensitivity: This refers to the lowest concentration at which an analyte can be detected (Limit of Detection, LOD) or reliably quantified (Limit of Quantitation, LOQ). LOD is typically determined by a signal-to-noise ratio of 3:1, while LOQ often corresponds to a signal-to-noise ratio of 10:1 or the lowest validated spike level meeting method performance criteria. wjarr.com

Mean Recovery (Trueness/Bias): This measures the accuracy of the method, typically assessed through spiked recovery experiments. A minimum of five replicates is usually required at both the reporting limit and at least one higher concentration level. eurl-pesticides.eu

Precision: This indicates the reproducibility of the results and is commonly expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For most analytical methods, the precision should not exceed 15% RSD, with the exception of the LOQ, where it may be up to 20% RSD. wjarr.comresearchgate.net

Linearity: This demonstrates the direct proportionality between the analytical signal and the analyte concentration across a specified range. wjarr.com

For the determination of this compound, an HPLC-UV method has been validated, demonstrating a linear range from 0.10 to 20 mg/L. The method achieved a limit of detection (LOD) of 0.028 mg/L and a limit of quantification (LOQ) of 0.095 mg/L. The correlation coefficient was found to be 0.9997, indicating high linearity, and the relative standard deviation (%RSD) at the lowest calibration concentration was 3.9%, signifying good repeatability. researchgate.net

Table 1: Analytical Performance Parameters for this compound Detection by HPLC-UV

ParameterValue
Linear Range0.10 – 20 mg/L researchgate.net
Limit of Detection (LOD)0.028 mg/L researchgate.net
Limit of Quantitation (LOQ)0.095 mg/L researchgate.net
Correlation Coefficient0.9997 researchgate.net
% Relative Standard Deviation (RSD) at lowest calibration concentration3.9% researchgate.net

This is an interactive data table representation. In a live environment, this table could offer sorting, filtering, and export functionalities.

Table 2: Extraction Efficiencies of Triazine Herbicides in Milk using Acetonitrile-K₂HPO₄ ATPS

Triazine HerbicideLimit of Detection (µg/L)Recovery Range (%)Relative Standard Deviation (%)
This compound2.1 nih.gov86.3 - 120.6 nih.gov< 7.9 nih.gov
Desmetryn2.6 nih.gov86.3 - 120.6 nih.gov< 7.9 nih.gov
Atrazine2.3 nih.gov86.3 - 120.6 nih.gov< 7.9 nih.gov
Terbumeton2.8 nih.gov86.3 - 120.6 nih.gov< 7.9 nih.gov
Terbuthylazine2.5 nih.gov86.3 - 120.6 nih.gov< 7.9 nih.gov

This is an interactive data table representation. In a live environment, this table could offer sorting, filtering, and export functionalities.

Linearity and Calibration Range Determination

Linearity refers to an analytical procedure's ability to yield test results directly proportional to the analyte concentration within a specified range ich.org. The calibration range defines the interval of analyte concentrations where the method demonstrates suitable linearity, accuracy, and precision ich.org.

For this compound, various analytical techniques have demonstrated good linearity across different concentration ranges. A high-performance liquid chromatography (HPLC) method utilizing a C18 column and UV detection at 220 nm achieved a linear range of 0.10 to 20 mg/L with a correlation coefficient of 0.9997 researchgate.net. Another HPLC-UV method reported a linearity from 0.025 to 7.5 μg/g with a correlation coefficient (r²) of ≥ 0.9997 for this compound, ametryn, and prometryn (B1678245) researchgate.net. For the analysis of triazine herbicides, including this compound, in water samples, a linear range of 0.1-50.0 ng/mL was observed with correlation coefficients (r) between 0.9996 and 0.9999 researchgate.net. In gas chromatography-mass spectrometry (GC-MS) analysis of this compound in irrigation canal water and soil samples, a linear dynamic range of 0.25 – 10 mg/L was achieved, yielding a coefficient of determination of 0.9997 dergipark.org.tr.

Table 1: Linearity and Calibration Range for this compound Analytical Methods

Analytical MethodCalibration RangeCorrelation Coefficient (r or r²)Reference
HPLC-UV0.10 – 20 mg/L0.9997 researchgate.net
HPLC-UV0.025 – 7.5 μg/g≥ 0.9997 researchgate.net
HPLC0.1 – 50.0 ng/mL0.9996 – 0.9999 researchgate.net
GC-MS0.25 – 10 mg/L0.9997 dergipark.org.tr

Repeatability, Reproducibility, and Precision Studies

Precision in analytical measurements refers to the closeness of agreement between independent test results obtained under stipulated conditions . It is typically assessed through repeatability and reproducibility studies ut.ee. Repeatability quantifies the variation when the same operator measures the same sample multiple times with the same device over a short period ut.eereliasoft.commoresteam.com. Reproducibility, on the other hand, assesses variation when different operators measure the same samples using the same device ut.eereliasoft.commoresteam.com.

For this compound determination, precision has been evaluated using relative standard deviations (RSD). Intra-day and inter-day precisions for this compound, ametryn, and prometryn were reported with relative standard deviations in the ranges of 1.8–3.2% and 1.7–4.1%, respectively researchgate.net. Good reproducibility was also observed for triazine herbicides, including this compound, with relative standard deviations below 5.2% researchgate.net. In a GC-MS method for this compound in irrigation canal water and soil, the relative standard deviation (%RSD) was calculated to be 8.0% dergipark.org.tr.

Table 2: Precision Data for this compound Analytical Methods

Analytical MethodPrecision TypeRelative Standard Deviation (RSD)Reference
HPLCIntra-day1.8 – 3.2% researchgate.net
HPLCInter-day1.7 – 4.1% researchgate.net
HPLCReproducibility< 5.2% researchgate.net
GC-MSPrecision8.0% dergipark.org.tr

Limit of Detection (LOD) and Limit of Quantification (LOQ) Derivation

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, by an analytical procedure ddtjournal.netnih.gov. The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with suitable precision and accuracy ich.orgnih.gov. These limits are crucial for assessing the sensitivity of an analytical method ddtjournal.net. Common methods for their determination include approaches based on signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, or the standard deviation of the blank ddtjournal.netsepscience.comeflm.eud-nb.info.

Several studies have reported LOD and LOQ values for this compound in different matrices. For an HPLC method, the LOD and LOQ for this compound were determined to be 0.028 mg/L and 0.095 mg/L, respectively researchgate.net. In another study, the LODs for this compound, ametryn, and prometryn were 0.57, 0.75, and 1.06 μg/kg, respectively researchgate.net. For the analysis of triazine herbicides in water samples, the LODs ranged from 0.025 to 0.040 ng/mL researchgate.net. A GC-MS method for this compound in irrigation canal water and soil samples reported LOD and LOQ values of 0.08 mg/L and 0.26 mg/L, respectively dergipark.org.tr.

Table 3: Limits of Detection and Quantification for this compound

Analytical MethodMatrixLODLOQReference
HPLC-UVGeneral0.028 mg/L0.095 mg/L researchgate.net
HPLCVarious0.57 μg/kgNot specified researchgate.net
HPLCWater0.025 – 0.040 ng/mLNot specified researchgate.net
GC-MSWater/Soil0.08 mg/L0.26 mg/L dergipark.org.tr

Recovery Studies in Spiked Environmental and Food Samples

Recovery studies are performed to assess the accuracy of an analytical method by determining the proportion of analyte that is extracted and measured from a sample matrix epa.gov. This involves spiking samples with known concentrations of the analyte and then analyzing them to calculate the percentage recovered epa.govinformahealthcare.comresearchgate.net.

For this compound, satisfactory recovery values have been obtained in various complex matrices. In dried tomato soup and corn flour samples, recovery values ranged from 90% to 108%, indicating accurate quantification in these food matrices researchgate.net. For triazine herbicides, including this compound, recoveries in water samples ranged between 89.0% and 96.2% researchgate.net. In environmental samples, a GC-MS method showed recovery percentages for spiked irrigation canal water samples ranging from 97.6% ± 2.2% to 109.6% ± 0.6% when using aqueous calibration standards dergipark.org.tr. For spiked soil samples, recoveries ranged from 90.3% ± 2.3% to 103.2% ± 8.2% when calibration standards were prepared in soil extracts dergipark.org.tr.

Table 4: Recovery Data for this compound in Spiked Samples

Sample MatrixAnalytical MethodRecovery Range (%)Relative Standard Deviation (RSD)Reference
Dried Tomato Soup/Corn FlourHPLC-UV90 – 108Not specified researchgate.net
WaterHPLC89.0 – 96.2Not specified researchgate.net
Irrigation Canal WaterGC-MS97.6 ± 2.2 – 109.6 ± 0.6Not specified dergipark.org.tr
SoilGC-MS90.3 ± 2.3 – 103.2 ± 8.2Not specified dergipark.org.tr

Ecotoxicological and Mammalian Toxicological Investigations of Atraton

Ecotoxicity Research on Atraton and Related Triazine Compounds

Research into the ecotoxicological effects of this compound itself is notably scarce. herts.ac.uk However, as this compound belongs to the triazine herbicide family, broader ecotoxicity research on triazines, particularly atrazine (B1667683), provides valuable insights into potential environmental impacts on various organisms and ecosystems. Triazines are known to inhibit photosynthesis in plants, which is their primary mode of herbicidal action. mdpi.com

Effects on Aquatic Biota: Microorganisms, Invertebrates, and Vertebrates

Triazine herbicides, including this compound, can become significant environmental pollutants, especially in aquatic ecosystems, due to their extensive historical application and persistence. researchgate.netresearchgate.net

Aquatic plants, including algae and macrophytes, are particularly sensitive to triazine herbicides. Atrazine, a representative triazine, demonstrates acute toxicity to aquatic plants at concentrations ranging from 20 to 200 µg/L, with chronic toxicity observed at levels ten times lower. acs.org Studies have indicated potential high risks for algae from triazines like atrazine and simetryn (B1662803). researchgate.netspiedigitallibrary.org Sensitive aquatic plant species can experience temporary, but reversible, adverse effects at atrazine concentrations between 1 and 5 µg/L. core.ac.uk Atrazine has been shown to be algicidal at concentrations that impact cell counts. epa.gov

Aquatic invertebrates and fish exhibit lower sensitivity to triazine herbicides compared to aquatic plants. acs.org Acute toxicity for atrazine in aquatic invertebrates and fish typically occurs at concentrations between 1,000 and 200,000 µg/L. acs.org For instance, simetryn has been identified as posing a high risk to Daphnia. researchgate.net Direct adverse effects on aquatic invertebrates and fish from atrazine exposure have been measured at concentrations of 94 µg/L and higher. core.ac.uk

While specific data for this compound is limited, a Microtox assay investigating the acute toxicity of several triazines, including this compound, to Vibrio fischeri (a bioluminescent bacterium often used in ecotoxicity testing for microorganisms) yielded an EC50 value for this compound.

Table 1: Acute Toxicity (EC50) of this compound and Related Triazines to Vibrio fischeri mdpi.comresearchgate.net

Chemical CompoundEC50 (mg/L)
Ametryne11.80
Didealkylated Triazine12.74
This compound 36.96
Atrazine39.87
Bladex78.50
Atrazine Desethyl81.86
Atrazine Deisopropyl82.68
Prometryne226.80
Propazine (B92685)273.20

This data indicates that this compound is more toxic to Vibrio fischeri than atrazine, bladex, and several degradation products and other triazines, but less toxic than ametryne and didealkylated triazine. mdpi.comresearchgate.net

Regarding fish, triazine herbicides can impact their reproduction and reproductive development. researchgate.netnih.gov While atrazine is considered only slightly acutely toxic to carp (B13450389) based on its LC50, it can induce biochemical and histopathological alterations in certain fish organs and tissues. osti.gov

Beyond acute mortality, triazine herbicides can induce various sublethal effects in aquatic organisms. Atrazine, for example, has been linked to indirect and sublethal impacts on fish and amphibians. nih.gov These effects include changes in the timing of metamorphosis, reduced size at metamorphosis, elevated activity levels, diminished anti-predator behaviors, and impaired olfactory abilities. nih.govehn.org Atrazine can also disrupt hormones, alter male reproductive tissues during development, reduce immune function, and increase susceptibility to infections. nih.govehn.org Furthermore, it can affect gonadal morphology and function, including spermatogenesis and sex hormone concentrations. nih.gov Exposure to atrazine has been shown to alter gill physiology in salmon. epa.gov

Daphnia magna and Fish Toxicity Assessments

Effects on Terrestrial Organisms and Ecosystems

The presence of triazine herbicides in terrestrial environments can also affect various organisms and ecosystem processes. This compound may persist in soil systems depending on environmental conditions. herts.ac.uk

In terms of terrestrial animals, atrazine is generally considered practically non-toxic to slightly toxic to birds and mammals. epa.gov Acute oral LD50 values for birds exposed to atrazine are reported to be greater than 2,000 mg/kg body weight, and dietary LD50s exceed 5,000 mg/kg ration. core.ac.uk As a herbicide, atrazine is toxic to non-target terrestrial plants. epa.gov For instance, cucumber is the most sensitive dicot and oats the most sensitive monocot in terrestrial plant seedling germination tests, while carrot is the most sensitive dicot and oats and ryegrass are the most sensitive monocots in seedling emergence tests. epa.gov

Environmental Risk Assessment Methodologies for this compound

Environmental risk assessment methodologies for triazine herbicides, including this compound, involve evaluating their potential impact on various environmental compartments and organisms. The U.S. Environmental Protection Agency (EPA) conducts ecological risk assessments for triazines like atrazine, propazine, and simazine, which encompass risks to amphibians, birds, mammals, fish, reptiles, aquatic invertebrates, aquatic plant communities, and terrestrial plants. epa.gov

Methodologies such as the Environmental Relevance of Pesticides from Wastewater Treatment Plants Index (ERPWI) and the water cycle spreading index (WCSI) have been utilized to assess the environmental risks of triazine herbicides discharged from wastewater treatment plants. researchgate.net Additionally, the Risk Quotient (RQ) method is employed to evaluate the ecological risk levels of triazine pesticides in surface water and sediment. spiedigitallibrary.org Quantitative Structure-Activity Relationships (QSARs) have also been explored to predict the relative toxicity of this compound and other triazine compounds based on their chemical structures. mdpi.comosti.gov These comprehensive approaches aim to determine the potential for adverse effects on human health and the environment by evaluating studies on toxicology, environmental fate, and behavior. acs.org

Table 2: Mammalian Acute Toxicity (LD50) for this compound osti.gov

SpeciesRoute of ExposureLD50 (mg/kg)
RatOral1465
MouseOral905

This compound is classified as moderately toxic to mammals if ingested and is a recognized irritant. herts.ac.uk It is categorized as Acute Toxicity, Oral (Category 4), Inhalation (Category 4), and Dermal (Category 4), and Eye Irritation (Category 2). hpc-standards.com this compound has not been found to be mutagenic in the Ames test, though equivocal evidence was observed in hamster ovary tests, and positive results were obtained in some in vivo micronucleus tests in mice. hpc-standards.com Animal studies have not indicated effects on fertility. hpc-standards.com

Mammalian Toxicity Mechanisms and Pathways

Mammalian toxicity investigations of this compound and other triazine herbicides highlight their complex interactions with various physiological systems, including the nervous and endocrine systems.

Neurotoxicological Effects and Molecular Mechanisms

Research into the neurotoxicological effects of triazines, often exemplified by atrazine due to its structural similarity and widespread study, reveals significant impacts on neuronal function and associated molecular pathways.

Atrazine, a commonly studied triazine herbicide, has been shown to induce dopaminergic neurotoxicity, which may manifest as symptoms resembling Parkinson's disease nih.govsemanticscholar.org. Studies indicate that exposure to atrazine can lead to a significant reduction in the expression of critical dopaminergic proteins, such as tyrosine hydroxylase (TH) and nuclear receptor related-1 protein (NURR1) nih.gov. Concurrently, there is an observed elevation in the levels of α-synuclein nih.gov.

Molecular mechanisms underlying atrazine-induced dopaminergic injury involve alterations in microRNA (miRNA) regulatory mechanisms and energy-sensing pathways, including AMPK and SIRT1 nih.gov. Further research has identified five key hub targets—mitogen-activated protein kinase 3 (Mapk3), catalase (Cat), heme oxygenase 1 (Hmox1), tumor protein p53 (Tp53), and prostaglandin-endoperoxide synthase 2 (Ptgs2)—that are believed to play crucial roles in this toxicity semanticscholar.org. These hub targets exhibit binding activity with atrazine, and their mRNA and protein expression levels show notable changes upon atrazine treatment in cell models like PC12 cells semanticscholar.org.

Triazine herbicides, including this compound's close analogue atrazine, are recognized as endocrine-disrupting chemicals that primarily target the neuroendocrine system and its associated axes mdpi.comdntb.gov.ua. This disruption involves complex interactions within the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes mdpi.comfrontiersin.orgresearchgate.net. The neuroendocrine system, which integrates neural and endocrine functions, regulates various physiological processes, including reproduction, metabolism, and stress response taylorandfrancis.comutswmed.orgwikipedia.org.

Atrazine exposure can lead to altered hormone release, particularly affecting the reproductive system through the attenuation of luteinizing hormone (LH) mdpi.comresearchgate.net. This dysregulation of hormone levels can contribute to cognitive dysfunction nih.gov. The precise mechanisms by which atrazine disrupts gonadotropin-releasing hormone (GnRH) secretion in certain animal models, and its potential inter-relationships with human endocrine mechanisms, are still under investigation . Evidence suggests crosstalk between affected systems, leading to widespread dysfunction and behavioral changes, even without a direct link to the hypothalamus dntb.gov.uaresearchgate.net.

Dopaminergic Neurotoxicity Research

Endocrine System Disruption Potential

Beyond neuroendocrine effects, this compound and other triazines exhibit a broader potential for endocrine system disruption. These compounds are classified as endocrine-disrupting chemicals mdpi.comdntb.gov.uafrontiersin.orgnih.goveuropa.eu. Experimental studies, particularly with atrazine, demonstrate its capacity to impair male reproductive function in mammals by altering hormone levels nih.gov. A meta-analysis revealed that atrazine exposure decreased serum follicle-stimulating hormone (FSH), LH, and testosterone (B1683101) levels, while increasing serum estradiol (B170435) and progesterone (B1679170) levels nih.gov. Additionally, a reduction in intratesticular testosterone levels was observed nih.gov.

The mechanisms contributing to this endocrine disruption involve oxidative stress and inflammation, which can impair gonadotropin release from the pituitary and disrupt steroidogenesis, thereby affecting the male hormone regulatory system nih.gov.

Carcinogenic Implications of Triazines

The carcinogenic implications of triazine herbicides, including this compound, have been a subject of significant toxicological assessment. Triazines are considered possible human carcinogens (Group C) by some classifications, primarily based on observed increases in mammary gland tumors in female laboratory animals mdpi.comresearchgate.net. This classification reflects a hormonal interaction, with the mammary tumors considered an appropriately conservative endpoint for risk assessment .

While some epidemiological studies have suggested weak associations between atrazine exposure and certain cancers, such as non-Hodgkin lymphoma, ovarian cancer, and prostate cancer, other studies have not found conclusive evidence researchgate.net. The U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have, at times, classified atrazine as "not likely to be carcinogenic to humans," based on the determination that its cancer mode of action observed in some animal models is unlikely to be operative in humans researchgate.netepa.gov. However, the potential for increased incidence of mammary gland tumors in female Sprague-Dawley rats has been consistently reported researchgate.net.

Data Tables

Table 1: Acute Toxicity (EC50) of this compound and Related Triazine Herbicides in the Microtox Assay

Chemical CompoundEC50 (mg/L) mdpi.comresearchgate.net
This compound36.96
Atrazine39.87
Ametryne11.80
Bladex78.50
Prometryne226.80
Propazine273.20
Atrazine desethyl81.86
Atrazine deisopropyl82.68
Didealkylated triazine12.74

Note: EC50 values represent the effective concentration causing a 50% reduction in bioluminescence of Vibrio fischeri, indicating acute toxicity.

Structure Activity Relationship Sar and Computational Toxicology of Atraton

Quantitative Structure-Activity Relationship (QSAR) Modeling for Atraton Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity or toxicity nih.govmdpi.com. For this compound and related triazine herbicides, QSAR has been instrumental in predicting their environmental impact mdpi.comresearchgate.net.

Predictive models for the ecotoxicity of this compound and other triazine compounds have been developed using assays such as the Microtox Assay, which measures the acute toxicity to Vibrio fischeri by assessing the reduction in bioluminescence mdpi.comresearchgate.net. A study investigating the acute toxicity of several triazines, including this compound, found varying EC50 values, with this compound exhibiting an EC50 of 36.96 mg/L mdpi.comresearchgate.net. This indicates that this compound is among the more toxic triazines tested in this assay, although ametryne was found to be the most toxic, and propazine (B92685) the least toxic mdpi.comresearchgate.net.

The relative toxicity of various triazine herbicides and their degradation products in the Microtox Assay is presented in the following table:

CompoundEC50 (mg/L) mdpi.comresearchgate.net
This compound36.96
Ametryne11.80
Atrazine (B1667683)39.87
Atrazine desethyl81.86
Atrazine deisopropyl82.68
Bladex78.50
Didealkylated triazine12.74
Prometryne226.80
Propazine273.20

For mammalian toxicity, while this compound is known to be moderately toxic if ingested and is a recognized irritant, specific predictive QSAR models for its mammalian toxicity are less extensively documented in the provided literature herts.ac.uk. However, QSAR models generally serve as computational estimation methods for predicting acute and chronic systemic toxicity, often utilizing physicochemical parameters to improve correlations between in vitro and in vivo data europa.eu.

In QSAR modeling, molecular descriptors are numerical representations of a molecule's physicochemical properties or structural features mdpi.comtcmsp-e.com. For triazine herbicides, including this compound, QSAR evaluations have shown that their potencies are structure-dependent mdpi.com. Molecular properties obtained from quantum mechanical predictions were used to establish quantitative structure-activity relationships mdpi.comresearchgate.net. A high linear correlation (r = 0.93) was observed between calculated EC50 values, derived from semi-empirical AM1 quantum mechanical computations, and experimental EC50 values from the Microtox Assay, indicating a strong predictive value based on molecular structures and properties mdpi.com. Other relevant molecular descriptors in QSAR studies can include molecular weight (MW), lipophilicity (Log P), solubility (Log S), fraction of sp3 carbons (Fsp3), and topological polar surface area (TPSA, mdpi.comchemrxiv.org). Electronic and steric properties are also significant descriptors in QSAR modeling tcmsp-e.comresearchgate.net.

Machine learning (ML) techniques, including artificial neural networks (ANNs) and deep learning (DL), have emerged as powerful alternatives to traditional QSAR methods, offering enhanced predictive capabilities for complex biological data and chemical fingerprints nih.govresearchgate.netresearchgate.netarxiv.org. These methods can analyze non-linear relationships between molecular features and biological activity researchgate.netresearchgate.net. Deep neural networks, for instance, are routinely applied in drug discovery for QSAR modeling to predict the biological activities of molecules based on features derived from their molecular structures nih.gov. For instance, ANNs have been successfully applied to model the ecotoxicity of s-triazine pesticides, showing excellent correlation between experimental and predicted acute algae toxicity data with correlation coefficients exceeding 0.9342 researchgate.net. The integration of semantic graph data from public databases with graph neural networks (GNNs) has also shown significant improvements in QSAR modeling for predictive toxicology nih.gov.

Molecular Descriptors and Their Correlation with Biological Activity

Computational Chemistry Approaches for this compound Research

Computational chemistry provides a suite of tools to delve deeper into the intrinsic properties of this compound and its potential interactions at a molecular level.

Quantum mechanical (QM) methods are fundamental to computational chemistry, providing insights into molecular behavior and properties at the atomic scale by solving the Schrödinger equation idosr.orgresearchgate.net. For this compound and other triazines, molecular properties used in QSAR models were obtained through quantum mechanical predictions, specifically semi-empirical AM1 computations mdpi.comresearchgate.net. Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of atoms, molecules, and solids idosr.orgresearchgate.netscielo.org.mx. These calculations can elucidate crucial electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, band gap energy, ionization energy, electronegativity, and nucleophilicity, which are vital for understanding a compound's reactivity and stability scielo.org.mx. Steric properties, which relate to the three-dimensional arrangement of atoms in a molecule, are also critical and can be derived from QM calculations, influencing how a molecule interacts with its environment or biological targets tcmsp-e.comresearchgate.net.

Molecular docking is a computational method used to predict how molecules, known as ligands, interact with macromolecules, referred to as receptors (e.g., proteins or enzymes) openaccessjournals.commdpi.comrasayanjournal.co.in. It simulates the preferred orientation and binding affinity between two molecules to form a stable complex, providing insights into drug design and molecular recognition processes openaccessjournals.com. Docking studies evaluate factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions to predict binding affinity and stability openaccessjournals.com. While the provided information details the principles and applications of molecular docking in general and for other compounds, specific molecular docking simulations focusing on this compound's interactions with particular biological receptors are not explicitly detailed in the search results. However, such simulations would typically involve identifying potential binding sites on target proteins and predicting the most stable binding pose of this compound within these sites, thereby offering mechanistic insights into its biological activity or toxicity mdpi.comnih.gov.

The efficacy of triazine herbicides, including this compound, is intrinsically linked to their molecular structure, a relationship explored through Structure-Activity Relationship (SAR) studies. These studies aim to correlate specific chemical features with observed biological activities. In the context of this compound, its herbicidal action stems from its ability to inhibit photosynthesis, a common mode of action among triazine herbicides herts.ac.ukchemdad.com.

Computational toxicology, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, plays a crucial role in predicting the biological activity and potential environmental impact of chemical compounds like this compound azolifesciences.commarquette.edubiorxiv.org. QSAR models establish a mathematical relationship between a chemical's structural properties and its biological effects, offering a rapid and cost-effective alternative to extensive experimental testing azolifesciences.combiorxiv.org. For triazine compounds, semi-empirical AM1 quantum mechanical calculations have been employed to derive molecular descriptors such as molecular surface, volume, and ovality, which are then used in QSAR evaluations mdpi.com.

Research investigating the acute toxicity of various triazine herbicides, including this compound, has utilized assays such as the Microtox Assay, which measures the reduction in bioluminescence of Vibrio fischeri mdpi.comresearchgate.net. The concentration causing a 50% reduction in bioluminescence (EC₅₀) serves as a key indicator of biological activity in these studies. For this compound, an EC₅₀ value of 36.96 mg/L was reported in one such study, placing it among the more active triazine compounds in this assay mdpi.comresearchgate.net. The analysis of QSAR results for triazines indicates that their potencies are structure-dependent, with a strong linear correlation observed between calculated and experimental EC₅₀ values, highlighting the predictive power of these computational models mdpi.com.

The following table presents the EC₅₀ values for this compound and several related triazine herbicides, demonstrating their relative activities in the Microtox Assay mdpi.comresearchgate.net:

Chemical CompoundEC₅₀ (mg/L) mdpi.comresearchgate.net
Ametryne11.80
Didealkylated Triazine12.74
This compound36.96
Atrazine39.87
Bladex (Cyanazine)78.50
Atrazine Desethyl81.86
Atrazine Deisopropyl82.68
Prometryne226.80
Propazine273.20

Theoretical Studies of Reactivity and Environmental Stability

Theoretical studies, often employing quantum chemical methods such as Density Functional Theory (DFT), are instrumental in understanding the intrinsic reactivity and environmental stability of chemical compounds, including herbicides like this compound researchgate.netwindows.netresearchgate.netdergipark.org.trwhiterose.ac.uk. These computational approaches can predict reaction energetics, kinetics, and degradation pathways, offering insights into how a compound might behave under various environmental conditions researchgate.netwhiterose.ac.uk.

This compound, like other 1,3,5-triazines, undergoes environmental degradation through various pathways. Photodegradation, initiated by ultraviolet irradiation (e.g., 254 nm light), is a significant process in aqueous solutions uc.pt. Two primary degradation pathways observed for triazines are photosubstitution at the 2-position, often leading to 2-hydroxy derivatives, and dealkylation of the amine side-chains uc.pt. Photohydroxylation at the 2-position is a common reaction for this class of compounds uc.pt.

Environmental fate models, which often incorporate computational predictions of chemical transformation processes, are used to simulate and predict the movement and transformation of chemicals in various environmental compartments such as soil, water, and air up.ptresearchgate.netresearchgate.net. These models can help in understanding the persistence of compounds and their degradation products researchgate.net. For instance, computer-assisted pathway generation algorithms can simulate the complex degradation pathways of contaminants, such as atrazine (a closely related triazine), initiated by reactive species like hydroxyl radicals in advanced oxidation processes scirp.org. Such computational tools abstract chemical structures into mathematical graphs to enumerate reactions among molecules, radicals, and intermediates, providing a theoretical framework for predicting environmental transformations scirp.org.

Remediation and Mitigation Strategies for Atraton Contamination

Fate of Atraton during Water Treatment Processes

Conventional water treatment processes, including coagulation, filtration, sedimentation, softening, clarification, and chlorination, are generally ineffective at removing triazine herbicides like atrazine (B1667683) and, by extension, this compound cdnsciencepub.com. Therefore, more advanced techniques are required to mitigate this compound contamination.

Adsorption

Adsorption is a widely recognized and efficient method for removing recalcitrant organic pollutants, including atrazine and its metabolites, from water frontiersin.orgcleanwaterms.com. The structure of this compound suggests it would adsorb effectively to activated carbon arviatechnology.com.

Mechanism : Adsorption involves the capture of soluble substances onto the surface of a solid adsorbent. This process primarily occurs through physical adsorption, driven by Van der Waals forces, and can also involve chemical adsorption condorchem.comgeneralcarbon.comwatertechonline.com.

Adsorbents : Granular Activated Carbon (GAC) and Powdered Activated Carbon (PAC) are commonly employed cdnsciencepub.comfrontiersin.orgcleanwaterms.comcondorchem.comenviro.wiki. GAC is effective until saturation, requiring off-site regeneration arviatechnology.comitrcweb.org. PAC has demonstrated superior removal capabilities in some full-scale studies for atrazine cdnsciencepub.com.

Efficiency : The removal efficiency of atrazine by activated carbon block filters can range from 70% to 99.99%, influenced by factors such as initial atrazine concentration, the surface area of the filter media, and the quality of the filtration system cleanwaterms.com. Activated carbons have shown atrazine adsorption capacities ranging from 13.95 to 712.10 mg g⁻¹ frontiersin.org. However, the presence of natural organic matter (NOM) can lead to pore fouling, reducing the effective surface area of PAC cdnsciencepub.com.

Table 1: Adsorption Efficiency of Activated Carbon for Atrazine (Analogous to this compound)

Adsorbent TypeRemoval Efficiency (%)Adsorption Capacity (mg g⁻¹)Key Factors Influencing EfficiencyReference
Activated Carbon Block Filters70 - 99.99N/AInitial concentration, filter media surface area, system quality cleanwaterms.com
Activated Carbons (General)N/A13.95 - 712.10Nature of AC, water composition, operating parameters, NOM presence cdnsciencepub.comfrontiersin.orgsswm.info

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade persistent organic pollutants by generating highly reactive oxygen species, particularly hydroxyl radicals (•OH) mdpi.comnih.govfrontiersin.org. These radicals non-selectively oxidize complex contaminants into simpler, less harmful compounds mdpi.com.

Ozonation (O₃) : Ozone is a potent oxidant widely used for the destruction of various organic compounds in water treatment doi.orgwho.intsswm.infowatertechnologies.com. While effective for atrazine removal, ozonation can incur high capital and operational costs arviatechnology.com. Studies on atrazine have shown that increasing reaction times with ozone can achieve up to 54% removal cdnsciencepub.com. For instance, an ozone dose of 0.5 mg/L resulted in approximately 20% atrazine oxidation after 20 minutes of contact, while 1 mg/L achieved 30% oxidation cdnsciencepub.com. The combination of ozone with hydrogen peroxide (O₃/H₂O₂) can enhance removal efficiency, although the increase for atrazine was noted to be a maximum of 20% compared to ozone alone cdnsciencepub.com. This compound, along with atrazine and ametryn (B1665967), has been a subject in studies focusing on the degradation kinetics with ozone and hydroxyl radicals, indicating its susceptibility to ozonation cdnsciencepub.comscilit.com.

UV Photolysis and UV-based AOPs :

UV/H₂O₂ : This AOP generates highly oxidative hydroxyl radicals, significantly enhancing the oxidation power rsc.orgtrojantechnologies.com. In the case of atrazine, higher reaction rates were observed in acidic solutions. The degradation rate initially increased with increasing hydrogen peroxide concentration, but then decreased when the H₂O₂ concentration exceeded 5 mg L⁻¹ rsc.org.

UV/Cl₂ : This process also produces hydroxyl radicals and reactive chlorine species mdpi.com. While efficient for atrazine degradation in flow-through reactors, studies showed that adding chlorine to a vacuum UV (VUV)/UV system unexpectedly decreased the degradation rate constant by approximately 39%. This reduction was attributed to the conversion of highly reactive HO• radicals into less reactive reactive chlorine species (RCS) mdpi.com.

Sonophotolysis (US/UV) : The synergistic combination of ultrasound with UV irradiation has demonstrated the potential for complete degradation of atrazine and substantial total organic carbon (TOC) removal nih.gov. A pilot-scale UV/O₃/US system achieved a 98% atrazine removal rate nih.gov.

Table 2: Degradation Efficiencies of Advanced Oxidation Processes for Atrazine (Analogous to this compound)

ProcessAtrazine Removal Efficiency (%)Conditions / NotesReference
Ozonation (O₃)Up to 54Increasing reaction times cdnsciencepub.com
Ozonation (O₃)20 (0.5 mg/L O₃, 20 min) / 30 (1 mg/L O₃)Specific ozone doses and contact times cdnsciencepub.com
O₃/H₂O₂Up to 20% higher than O₃ aloneAddition of H₂O₂ cdnsciencepub.com
UV Photolysis (254 nm)Varies (this compound < Atrazine reactivity)Direct photolysis, pH-dependent (neutral best for Atrazine) researchgate.netrsc.org
UV/H₂O₂VariesAcidic conditions, optimal H₂O₂ concentration (e.g., < 5 mg L⁻¹ for Atrazine) rsc.org
UV/Cl₂Efficient, but can be inhibited by excess Cl₂Formation of less reactive RCS mdpi.com
Sonophotolysis (US/UV)100 (after 60 min)Complete degradation, 60% TOC removal nih.gov
UV/O₃/US (Pilot-scale)98 (optimal conditions)75 W UV, 10.75 g·h⁻¹ O₃, 142.5 W ultrasound nih.gov
Electrochemical Degradation92.6 (in 3 hours)Electrolysis nih.gov

Fenton/Fenton-like Reactions : These processes are established methods for treating hazardous contaminants in wastewater doi.org. Fenton's treatment has been applied for atrazine removal researchgate.net. However, their widespread application can be limited by a narrow optimal pH range (typically below 3) and the generation of significant sludge mdpi.com.

Sulfate (B86663) Radical (SO₄•-) Oxidation : Sulfate radicals are powerful oxidants effective in degrading persistent organic pollutants, including pesticides frontiersin.orgdoi.org. Studies on atrazine have shown that increasing the concentration of persulfate (PS), a precursor to sulfate radicals, significantly enhances the breakdown rate doi.org.

Electrochemical Degradation : This method involves electrochemical reactions at electrode surfaces, leading to pollutant degradation either directly via adsorbed hydroxyl radicals or indirectly through in situ generated oxidants mdpi.com. For atrazine, electrochemical processes have demonstrated high removal efficiencies, with one study achieving a 92.6% degradation rate within 3 hours nih.gov.

Biodegradation

This compound, like atrazine, is generally considered to be stable and does not readily biodegrade on its own in the environment arviatechnology.com. However, targeted microbial degradation offers a promising avenue for its removal. Specific bacterial strains have been identified that can rapidly degrade triazine herbicides. For example, the Ensifer sp. strain CX-T has demonstrated the ability to completely metabolize 100 mg/L of atrazine within 30 hours in a liquid culture medium researchgate.net. The efficiency of atrazine removal through biodegradation is influenced by environmental conditions such as pH, temperature, agitation, and the availability of carbon and nitrogen sources researchgate.net. It has also been observed that the removal efficiency can decrease with shorter hydraulic retention times (HRT) researchgate.net.

Table 3: Microbial Degradation of Atrazine (Analogous to this compound)

Microbial StrainAtrazine Concentration (mg/L)Degradation TimeRemoval Efficiency (%)NotesReference
Ensifer sp. strain CX-T10030 hours100In liquid culture medium researchgate.net
Bacillus badius ABP6200.9N/A90 (optimal conditions)Optimal pH 7.05, temp 30.4 °C, agitation 145.7 rpm nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound15359 nih.govherts.ac.ukwikidata.orguni.lunih.gov
Atrazine2256
2-hydroxyatrazine1610-17-9 (CAS RN for this compound, not 2-hydroxyatrazine) / 1610-18-0 (CAS RN for 2-hydroxyatrazine) - Self-correction: 2-hydroxyatrazine PubChem CID is 95790
Ametryn1968 researchgate.net

Biotransformation and Metabolism Research of Atraton

Metabolic Pathways in Biological Systems

Metabolic pathways are intricate series of biochemical reactions occurring within a cell, where reactants, products, and intermediates, known as metabolites, are transformed through enzyme-catalyzed steps wikipedia.org. These pathways are fundamental to how organisms process and eliminate xenobiotics, including herbicides like atraton opentextbc.canih.gov. The biotransformation of triazine herbicides generally involves distinct phases, primarily Phase I and Phase II reactions researchgate.net. Phase I reactions typically involve functionalization, introducing or exposing polar groups, often through oxidation, reduction, or hydrolysis researchgate.netslideshare.net. Phase II reactions, or conjugation reactions, involve the attachment of endogenous molecules to the xenobiotic or its Phase I metabolites, increasing water solubility for excretion researchgate.netnih.gov.

Identification and Characterization of this compound Metabolites

The identification and characterization of this compound metabolites are critical for elucidating its metabolic fate. Research has shown that this compound itself can be a metabolite of other related triazine compounds nih.gov. Furthermore, this compound has known environmental transformation products, such as atrazine-2-hydroxy (B135301) nih.gov.

Table 2: Identified and Proposed this compound Metabolites and Formation Pathways

Metabolite NamePrecursor CompoundSystem/ContextType of TransformationReference
This compoundAtrazine (B1667683)Rat Liver MicrosomesO-methylation/Hydroxylation leading to methoxy (B1213986) group and dealkylation of isopropyl group nih.gov nih.gov
Atrazine-2-hydroxyThis compoundEnvironmentalHydroxylation (photosubstitution at 2-position) nih.govuc.pt

Formation from Related Triazines (e.g., Atrazine)

A significant finding in the metabolism of triazine herbicides is the formation of this compound from atrazine. This compound, chemically known as N-ethyl-6-methoxy-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine, was identified as a previously unreported metabolite of atrazine (PubChem CID: 2244) during in vitro incubation with rat liver microsomes nih.gov. This identification was confirmed by comparing LC/MS/MS mass spectra and retention times with a commercial standard of this compound nih.gov. This indicates a metabolic pathway where atrazine undergoes a transformation that results in the methoxy substitution characteristic of this compound. The metabolism of atrazine in mammalian systems involves N-dealkylation and hydroxylation as primary Phase I reactions researchgate.netresearchgate.netnih.gov.

Enzymatic Biotransformation Processes in Mammalian and Microbial Systems

The biotransformation of this compound and related triazines is mediated by various enzymatic systems in both mammalian and microbial contexts.

Mammalian Systems: In mammalian systems, cytochrome P450 (CYP) enzymes are principal catalysts for Phase I reactions, including the N-dealkylation and hydroxylation of triazines researchgate.net. Studies on atrazine metabolism, which is structurally related to this compound, highlight the involvement of specific CYP isoforms. For instance, CYP1A1, 1A2, 2C19, 2D6, and 3A4 are known to catalyze N-deethylation of atrazine, while N-deisopropylation is catalyzed by these and other isoforms like CYP2B6, CYP2C8, CYP2C9, and CYP2E1 researchgate.net. In human liver microsomes (HLM), desethylatrazine (DEA) and desisopropylatrazine (DIA) are major CYP-dependent metabolites of atrazine, with CYP1A2 and 2C19 being major isoforms for their production, respectively, and CYP3A4 also playing a significant role researchgate.net.

Phase II biotransformation, such as glutathione (B108866) (GSH) conjugation, is also observed. Glutathione S-transferases (GSTs) are responsible for this conjugation researchgate.netnih.gov. Specifically, human GSTP1-1 (hGSTP1-1) and mouse GST Pi (mGSTP1-1) have demonstrated significant activity in the GSH-dependent biotransformation of atrazine nih.gov. Cytosolic fractions from mouse and human liver conjugated atrazine with glutathione at rates of 282.3 and 3.0 pmol/min/mg, respectively nih.gov.

Microbial Systems: Microbial biotransformation is a powerful tool for studying and mimicking mammalian metabolic reactions, offering advantages in terms of selectivity and efficiency under mild conditions researchgate.netslideshare.netmdpi.comnih.gov. Microorganisms, including bacteria and fungi, can catalyze various biotransformation reactions such as oxidation, reduction, and hydrolysis slideshare.netmdpi.com. In environmental contexts, the degradation of s-triazine herbicides like atrazine and this compound in soil involves biological degradation pathways unl.edu. These pathways can include N-dealkylation and, in some cases, ring cleavage unl.edu. A novel computational tool, MicrobeRX, has been developed to predict chemical transformations by human and bacterial enzymes, underscoring the important role of gut microbes in xenobiotic metabolism umcgresearch.org.

Table 3: Enzymatic Systems Involved in Triazine Biotransformation

Enzyme/SystemOrganism/SourceRole/Reaction TypeRelated CompoundReference
Cytochrome P450 (CYP) isoformsMammalian (Human, Rat)Phase I: N-dealkylation, HydroxylationAtrazine researchgate.netresearchgate.net
CYP1A2Human Liver MicrosomesMajor isoform for desethylatrazine (DEA) productionAtrazine researchgate.net
CYP2C19Human Liver MicrosomesMajor isoform for desisopropylatrazine (DIA) productionAtrazine researchgate.net
CYP3A4Human Liver MicrosomesContributes to DEA and DIA productionAtrazine researchgate.net
Glutathione S-Transferase (GST)Mammalian (Human, Mouse)Phase II: Glutathione conjugationAtrazine nih.gov
hGSTP1-1HumanSignificant activity in GSH conjugationAtrazine nih.gov
mGSTP1-1MouseResponsible for GSH-dependent biotransformationAtrazine nih.gov
Various microbial enzymesMicroorganismsOxidation, Reduction, Hydrolysis, N-dealkylation, Ring CleavageThis compound, Atrazine slideshare.netmdpi.comunl.edu

Future Directions and Research Gaps in Atraton Studies

Emerging Analytical Challenges and Innovations for Environmental Monitoring

The environmental monitoring of legacy contaminants like Atraton presents unique analytical challenges, primarily due to their often low concentrations and the complexity of environmental matrices. Conventional analytical methods, such as inductively coupled plasma optical emission spectroscopy (ICP-OES), atomic absorption spectroscopy (AAS), fluorescence spectroscopy, ultraviolet-visible (UV-vis) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC), offer high sensitivity and precision. However, these methods can be time-consuming, require expensive equipment, and often demand skilled operators, making them impractical for widespread, real-time, or point-of-need monitoring, especially in resource-limited settings. rsc.org

Innovations in analytical techniques are crucial for addressing these limitations. Spectroscopy, a versatile analytical tool, is pivotal in environmental monitoring and analysis, enabling the rapid detection and quantification of pollutants in air, water, and soil. omicsonline.org Future directions include the development of more portable, cost-effective, and user-friendly analytical devices. For instance, paper-based sensors are emerging as a promising technology for chemical detection in environmental sensing, offering low-cost production, biodegradability, and ease of use. researchtrends.net Similarly, microfluidic devices are gaining traction for their portability, rapid response, and ability to perform sample pretreatment and preconcentration directly on the device, making them advantageous for detecting environmental contaminants. rsc.org

Further research is needed to:

Develop robust and sensitive on-site detection methods for this compound and its transformation products, capable of operating in diverse environmental conditions.

Improve the selectivity of analytical techniques to differentiate this compound from other co-existing triazine compounds and environmental interferences.

Integrate advanced sensor technologies with real-time data transmission and analysis platforms for continuous environmental surveillance.

A recent study on this compound determination in dried tomato and corn flour samples utilized high-performance liquid chromatography with ultraviolet-visible detection (HPLC-UV). This method achieved a limit of detection (LOD) of 0.028 mg/L and a limit of quantification (LOQ) of 0.095 mg/L, with a linear range from 0.10 to 20 mg/L and a correlation coefficient of 0.9997. Satisfactory recovery values (90-108%) were obtained in complex matrices, demonstrating the method's accuracy. researchgate.net

Table 1: Analytical Performance of HPLC-UV for this compound Detection

ParameterValue
Detection Wavelength220 nm researchgate.net
Mobile Phase70:30 (v/v) pH 6.0 acetate (B1210297) buffer:acetonitrile (B52724) researchgate.net
Limit of Detection (LOD)0.028 mg/L researchgate.net
Limit of Quantification (LOQ)0.095 mg/L researchgate.net
Linear Range0.10 to 20 mg/L researchgate.net
Correlation Coefficient (r)0.9997 researchgate.net
Relative Standard Deviation (RSD)3.9% (at lowest calibration) researchgate.net
Recovery in Complex Matrices90-108% researchgate.net

Comprehensive Ecological and Human Health Risk Assessment Methodologies

Assessing the risks posed by legacy contaminants like this compound requires comprehensive ecological and human health risk assessment methodologies. Ecological Risk Assessment (EcoRA) evaluates the likelihood of environmental impact from stressors such as chemicals, considering effects on populations and communities. europa.euepa.gov Human Health Risk Assessment (HHRA) estimates the nature and probability of adverse health effects in humans exposed to chemicals in environmental media. europa.euepa.gov

Both EcoRA and HHRA typically involve four key steps:

Hazard Identification: Identifying the inherent capacity of a substance to cause adverse effects. europa.eueuropa.euepa.gov

Dose-Response Assessment (or Effects Assessment for EcoRA): Determining the relationship between exposure levels and the incidence or severity of effects. europa.eueuropa.euepa.gov For EcoRA, this involves estimating a Predicted No Effect Concentration (PNEC). europa.eu

Exposure Assessment: Quantifying the frequency, timing, and levels of contact with the stressor. europa.eueuropa.euepa.gov For EcoRA, this involves calculating a Predicted Environmental Concentration (PEC) using monitoring data, scenarios, and predictive modeling. europa.eu

Risk Characterization: Summarizing the data, including uncertainties, and presenting a risk estimate. europa.eueuropa.euepa.gov For EcoRA, this often involves calculating a PEC/PNEC ratio; a ratio less than 1 suggests no risk. europa.eueuropa.eu

Despite established frameworks, several challenges and research gaps remain for this compound and similar legacy contaminants:

Data Gaps: Limited information is known regarding this compound's ecotoxicity herts.ac.uk. There is a need for more comprehensive ecotoxicity data across various trophic levels and environmental conditions.

Transformation Products: this compound has known environmental transformation products, such as Atrazine-2-hydroxy (B135301) nih.gov. The ecological and human health risks posed by these transformation products, which may be more persistent or toxic than the parent compound, require thorough investigation. nih.govresearchgate.net

Mixture Effects: Environmental contaminants rarely occur in isolation. Research is needed to understand the combined effects of this compound with other co-occurring pollutants, including other triazines or emerging contaminants.

Long-term and Chronic Effects: Studies on the long-term and chronic effects of low-level this compound exposure on ecosystems and human health are often lacking.

Uncertainty Quantification: Improving methodologies for quantifying and communicating uncertainties in risk assessments, especially when dealing with limited data for legacy contaminants.

Interdisciplinary Research Needs for Environmental Management of Legacy Contaminants

Effective management of legacy contaminants like this compound necessitates an interdisciplinary approach, integrating expertise from environmental science, chemistry, physics, toxicology, ecology, public health, and data analysis. omicsonline.orgnih.gov This collaborative effort is essential for developing comprehensive solutions to complex environmental problems. omicsonline.org

Key interdisciplinary research needs include:

Fate and Transport Modeling: Enhancing predictive models that simulate the environmental fate and transport of this compound in various media (soil, water, air), considering factors like soil heterogeneity, temperature, water inputs, and interactions with environmental surfaces. usda.govepa.govcirad.fr While models exist for pesticides, significant gaps remain in understanding the relationships between speciation and mobility of contaminants. usgs.gov

Remediation and Mitigation Strategies: Developing and evaluating innovative remediation technologies for this compound-contaminated sites. This includes exploring biological, chemical, and physical treatment options, as well as natural attenuation processes.

Source-to-Sink Analysis: Applying source-to-sink analysis methods to track the movement of this compound from historical application areas to potential receptor environments, aiding in identifying critical exposure pathways. researchgate.net

Policy and Management Integration: Bridging the gap between scientific findings and environmental policy development. This involves translating complex scientific data into actionable insights for regulators and environmental managers to implement effective control and mitigation measures for legacy contaminants.

Global Monitoring Networks: Establishing and strengthening international monitoring programs for legacy contaminants in vulnerable environments, such as polar regions, to understand global pollution patterns and the effectiveness of international agreements. umweltbundesamt.de

Socio-Economic Considerations: Incorporating socio-economic factors into environmental management strategies, recognizing that pollution issues often have disproportionate impacts on certain communities.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying Atraton's adsorption in environmental systems?

  • Methodological Guidance : Use batch adsorption experiments to evaluate this compound's interaction with adsorbents like reduced graphene oxide. Key variables include pH (3–9), temperature (20–40°C), and initial concentration (10–100 mg/L). Measure equilibrium adsorption capacity and fit data to Freundlich or Langmuir isotherm models to assess heterogeneity and monolayer coverage .
  • Data Collection : Include raw adsorption values, model parameters (e.g., Freundlich's K and n), and statistical metrics (R², standard errors) to validate model suitability .

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

  • Methodological Guidance : Gas chromatography coupled with mass spectrometry (GC/MS) is a standard method for detecting this compound due to its high sensitivity and specificity. Optimize column selection (e.g., Agilent columns) and sample preparation protocols to minimize matrix interference .
  • Validation : Include calibration curves, detection limits, and recovery rates (≥80%) to ensure analytical reliability .

Q. How should researchers formulate hypothesis-driven questions for this compound toxicity studies?

  • Framework : Apply the PICOT structure—define P opulation (e.g., aquatic organisms), I ntervention (this compound exposure levels), C omparison (control vs. treated groups), O utcome (mortality, biomarker changes), and T imeframe (acute vs. chronic exposure) .
  • Refinement : Ensure questions are specific (e.g., "How does 14-day this compound exposure affect Daphnia magna survival rates at 5 ppm?") .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound degradation studies, such as variable half-lives under similar conditions?

  • Methodological Guidance : Conduct iterative data triangulation by cross-validating results across analytical techniques (e.g., HPLC for degradation products, microbial assays for biodegradation rates). Use multivariate statistical analysis (e.g., ANOVA) to identify confounding variables (e.g., UV light intensity, organic matter content) .
  • Reporting : Clearly document experimental parameters (e.g., light source wavelength, soil organic carbon %) to enable reproducibility .

Q. What strategies are effective for modeling this compound adsorption data when Freundlich and Langmuir models show conflicting fits?

  • Model Selection : Prioritize the Freundlich model if R² > 0.99 (indicative of heterogeneous adsorption surfaces, as seen in graphene-based adsorbents). Use Langmuir for monolayer-dominated systems (e.g., activated carbon), but validate with Akaike Information Criterion (AIC) to compare model robustness .
  • Advanced Analysis : Incorporate thermodynamic parameters (ΔG°, ΔH°) to differentiate physisorption vs. chemisorption mechanisms .

Q. How can researchers design longitudinal studies to assess this compound's bioaccumulation in aquatic ecosystems?

  • Experimental Design : Implement a nested sampling approach across seasons to capture temporal variability. Measure this compound concentrations in water, sediment, and biota (e.g., fish liver) using GC/MS, and calculate bioaccumulation factors (BAFs) .
  • Data Interpretation : Use mixed-effects models to account for random variables (e.g., rainfall events, predator-prey dynamics) .

Methodological Best Practices

  • Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw chromatograms, adsorption isotherms, and metadata in repositories like Zenodo .
  • Ethical Reporting : Disclose limitations (e.g., model assumptions, detection thresholds) and avoid overgeneralizing findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.